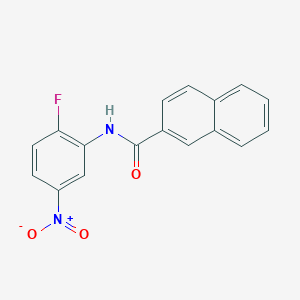
N-(2-fluoro-5-nitrophenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-nitrophenyl)-2-naphthamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FNPA is a derivative of 2-naphthamide and has a nitro group and a fluorine atom attached to the phenyl ring. This compound has shown promising results in various studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-naphthamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in tumor growth and inflammation. N-(2-fluoro-5-nitrophenyl)-2-naphthamide has also been found to interact with beta-amyloid peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-fluoro-5-nitrophenyl)-2-naphthamide can also reduce the production of pro-inflammatory cytokines, which are responsible for inflammation. In addition, N-(2-fluoro-5-nitrophenyl)-2-naphthamide can inhibit the formation of beta-amyloid plaques, which are implicated in Alzheimer's disease.
実験室実験の利点と制限
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to be non-toxic and can be administered orally. However, one of the limitations of N-(2-fluoro-5-nitrophenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has shown promising results in various studies, and there are several future directions for research in this area. One potential direction is to investigate the use of N-(2-fluoro-5-nitrophenyl)-2-naphthamide in combination with other drugs to enhance its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-2-naphthamide to optimize its dosing and administration. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-naphthamide and its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-naphthamide involves the reaction between 2-naphthoic acid and 2-amino-4-fluoro-5-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-fluoro-5-nitrophenyl)-2-naphthamide as a yellow crystalline solid with a purity of over 95%.
科学的研究の応用
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has been extensively studied for its potential use as a therapeutic agent. Studies have shown that N-(2-fluoro-5-nitrophenyl)-2-naphthamide exhibits antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N-(2-fluoro-5-nitrophenyl)-2-naphthamide has also shown potential in the treatment of Alzheimer's disease as it can inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
特性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-8-7-14(20(22)23)10-16(15)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGRNICDRBDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5821840.png)


![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)
![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)


![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)